molecular formula C9H8O B1595024 2-Vinylbenzaldehyde CAS No. 28272-96-0

2-Vinylbenzaldehyde

Cat. No.: B1595024
CAS No.: 28272-96-0
M. Wt: 132.16 g/mol
InChI Key: DHEJIZSVHGOKMJ-UHFFFAOYSA-N
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Description

2-Vinylbenzaldehyde is an organic compound with the molecular formula C₉H₈O It is characterized by the presence of a vinyl group attached to a benzaldehyde moiety

Mechanism of Action

Target of Action

It is known to be used in the synthesis of indanones , which suggests that its targets could be enzymes or receptors involved in the biochemical pathways leading to indanones.

Mode of Action

It is known to participate in the intramolecular hydroacylation reaction during the synthesis of indanones . This suggests that it may interact with its targets by donating or accepting a proton, leading to changes in the conformation or activity of the target molecule.

Biochemical Pathways

2-Vinylbenzaldehyde is involved in the synthesis of indanones via the intramolecular hydroacylation reaction . Indanones are important scaffolds in medicinal chemistry and have been found in numerous bioactive compounds. Therefore, the action of this compound can affect the biochemical pathways leading to these compounds and their downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

For instance, it has been used in the synthesis of the anti-Alzheimer’s drug donepezil .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroacylation of styrene derivatives. For instance, the intramolecular hydroacylation of this compound can be achieved under metal-free conditions using L-proline as a catalyst. This method is environmentally benign and provides good to excellent yields .

Industrial Production Methods: In industrial settings, this compound can be produced via the palladium-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde with tributylvinyltin in anhydrous toluene. The reaction is carried out at elevated temperatures under a nitrogen atmosphere, followed by purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Vinylbenzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: Lacks the vinyl group, making it less reactive in certain types of reactions.

    Cinnamaldehyde: Contains a conjugated double bond, which imparts different reactivity compared to 2-vinylbenzaldehyde.

    Styrene: While it has a vinyl group, it lacks the aldehyde functionality, limiting its reactivity in certain contexts.

Uniqueness: this compound’s combination of a vinyl group and an aldehyde group makes it uniquely reactive, allowing it to participate in a broader range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

2-ethenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJIZSVHGOKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182527, DTXSID001209788
Record name Benzaldehyde, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28272-96-0, 187960-19-6
Record name Benzaldehyde, 2-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromostyrene (115 mmol) in dry tetrahydrofuran (200 ml) at -65° C. under nitrogen was added dropwise n-butyllithium (115 mmol) in hexane. The reaction mixture was stirred at -65° C. for an additional hour and a solution of N-formylpiperidine (125 mmol) in tetrahydrofuran (50 ml) was added dropwise. The reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was cooled to 0° C. and then quenched with saturated ammonium chloride (50 ml). The reaction mixture was extracted with diethyl ether (2×50 ml) and the combined organic phases were washed with 3N hydrochloric acid (2×50 ml), saturated aqueous sodium bicarbonate (50 ml), and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to yield the Compound 2a which was directly used in the next reaction.
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Synthesis routes and methods II

Procedure details

Aldehyde 11 was synthesized by radical addition (Lub et al. (1997) Liebigs Ann. Recueil, 2281–2288) of thioacetic acid to 4-vinylbenzaldehyde. Vinyl benzaldehyde was synthesized by the procedure of Ren et al. (1993) Bull. Chem. Soc. Jpn. 66: 1897–1902 with the following changes: The addition of DMF was performed at a 38 mmol scale at 0° C. Purification by column chromatography (silica, Et2O/hexanes, 1:3) afforded 4-vinylbenzaldehyde in 60% yield (FIG. 37).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-vinylbenzaldehyde?

A1: this compound, with its unique structure containing both an aldehyde and a vinyl group, serves as a versatile building block in organic synthesis. It's frequently employed in the construction of various cyclic compounds. For example, it acts as a precursor in synthesizing indanones , benzo[b]carbazoles , and isoquinolones .

Q2: How does the structure of this compound enable these reactions?

A2: The proximity of the aldehyde and vinyl groups in this compound facilitates intramolecular reactions. This can be seen in the formation of indanones through intramolecular hydroacylation or the creation of benzannulated (Z)-cyclononenes via ring-closing metathesis, ultimately leading to tetrahydro-5H-benzo[c]fluorenes .

Q3: Can this compound be used to create polymers?

A3: Yes, the vinyl group in this compound allows for its polymerization, generating poly(vinylbenzaldehyde). This polymer can then react with primary amines, yielding polymeric Schiff bases .

Q4: What is the role of this compound in the synthesis of polymeric nitrons?

A4: this compound can be polymerized and subsequently reacted with N-isopropylhydroxylamine to produce polymeric nitrons. These nitrons are particularly interesting due to their ability to undergo intramolecular cyclization upon irradiation, forming oxaziridines .

Q5: What are the spectroscopic characteristics of this compound?

A5: While the provided research excerpts focus on the reactivity of this compound, its spectroscopic data, including molecular formula (C9H8O) and molecular weight (132.16 g/mol), can be easily determined. Detailed spectroscopic data like NMR and IR can be found in chemical databases and publications.

Q6: Can you provide an example of how metal catalysts are employed in reactions involving this compound?

A6: Palladium catalysts are highly effective in facilitating cascade annulation reactions between this compound and indoles, producing 6-(3-indolyl)benzo[b]carbazoles . This exemplifies the importance of metal catalysis in harnessing the reactivity of this compound for complex molecule synthesis.

Q7: Are there any known challenges or limitations associated with using this compound in synthesis?

A7: While this compound is a valuable building block, it's important to consider potential challenges. For instance, under flash vacuum pyrolysis, substituted benzo[c]thiopyran and thieno[2,3-c]thiopyran S,S-dioxides derived from this compound exhibit unexpected behavior, often not yielding the anticipated SO2 extrusion products . This highlights the need for careful consideration of reaction conditions and potential side reactions.

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